molecular formula C7H5NO3 B1441220 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde CAS No. 959617-89-1

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde

Cat. No.: B1441220
CAS No.: 959617-89-1
M. Wt: 151.12 g/mol
InChI Key: QSTBMCKJPCZQAG-UHFFFAOYSA-N
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Description

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5NO3. It features a fused dioxole and pyridine ring system, making it an interesting scaffold for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with dioxole compounds in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency .

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
  • 2H-[1,3]dioxolo[4,5-c]pyridine-6-methanol
  • 2H-[1,3]dioxolo[4,5-c]pyridine-6-nitrile

Uniqueness

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6-7(2-8-5)11-4-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBMCKJPCZQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723508
Record name 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959617-89-1
Record name 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Reactant of Route 6
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde

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